(2-Chloro-1-methoxyethyl)benzene
Overview
Description
(2-Chloro-1-methoxyethyl)benzene, also known as 1-Phenyl-1-methoxy-2-chloroethane, is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a methoxy group and a chloroethyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-methoxyethyl)benzene typically involves the reaction of benzene with appropriate reagents to introduce the chloro and methoxy groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-methoxyethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimized reaction conditions and purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-methoxy-2-phenylethanol.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-methoxyethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include 1-methoxy-2-phenylethanol, benzaldehyde, benzoic acid, and 1-methoxyethylbenzene .
Scientific Research Applications
(2-Chloro-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-1-methoxyethyl)benzene involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond with the nucleophile. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-phenylethane: Lacks the chloro group, making it less reactive in substitution reactions.
2-Chloroethylbenzene: Lacks the methoxy group, affecting its electron-donating properties.
1-Phenyl-2-chloroethanol: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and solubility
Properties
IUPAC Name |
(2-chloro-1-methoxyethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBMUYICTPOEOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959828 | |
Record name | (2-Chloro-1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3898-26-8 | |
Record name | (2-Chloro-1-methoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3898-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-1-methoxyethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloro-1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-1-methoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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